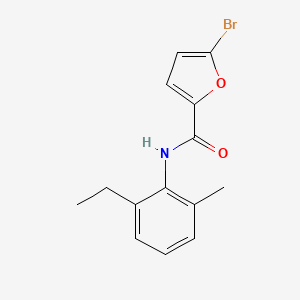
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it has been suggested that 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine may act on various targets in the body, including the central nervous system, immune system, and endocrine system. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In livestock, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to increase feed intake by stimulating the release of ghrelin, a hormone that regulates appetite.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to induce apoptosis by activating the caspase pathway. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In livestock, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to increase feed intake by stimulating the release of ghrelin. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to improve growth performance and reduce stress in livestock.
実験室実験の利点と制限
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity and stability. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is also easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine in lab experiments. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has a low solubility in water, which can make it difficult to administer in certain experiments. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can also be expensive to obtain, which can limit its use in some research studies.
将来の方向性
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. In medicine, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be further studied for its potential use as an antitumor agent and diagnostic tool in cancer imaging. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could also be studied for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. In agriculture, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be studied for its potential use in aquaculture to improve fish growth and quality. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could also be studied for its potential use in plant growth promotion and as a soil conditioner. In environmental science, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be studied for its potential use in reducing soil erosion and improving soil fertility. Overall, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has shown promising results in scientific research and has the potential to be used in various fields.
合成法
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-4-methyl-5-(4-methoxyphenyl)thiazole with 3,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-amino-4-methyl-5-(4-methoxyphenyl)thiazole with 3,4-dimethylbenzaldehyde in the presence of a base. The synthesis of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been optimized to increase the yield and purity of the compound.
科学的研究の応用
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have antitumor, anti-inflammatory, and analgesic effects. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been studied for its potential use as a diagnostic tool in cancer imaging. In agriculture, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been used as a feed additive for livestock to increase feed intake and improve growth performance. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been studied for its potential use in aquaculture to increase fish growth and improve the quality of fish products. In environmental science, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential use as a soil conditioner to improve soil fertility and reduce soil erosion.
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-6-15(11-13(12)2)18-14(3)23-19(21-18)20-16-7-9-17(22-4)10-8-16/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXTOCPRNPADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)



![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)

